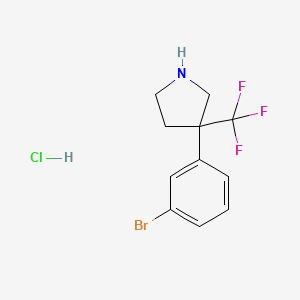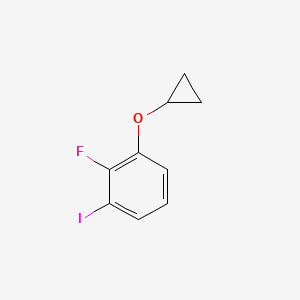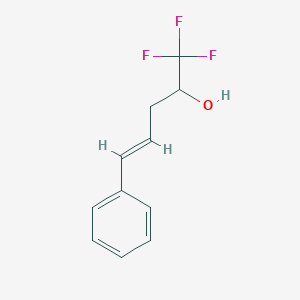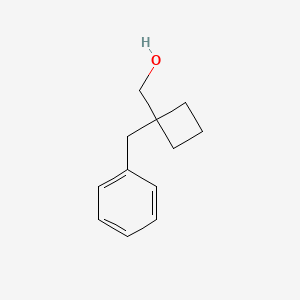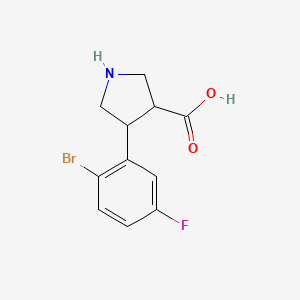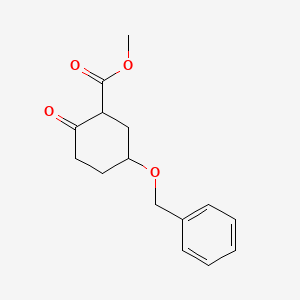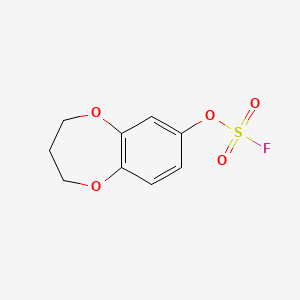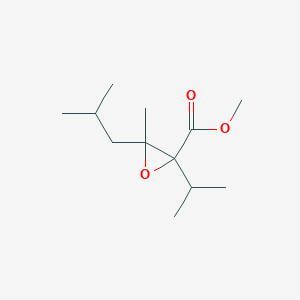
Methyl 3-isobutyl-2-isopropyl-3-methyloxirane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-isobutyl-2-isopropyl-3-methyloxirane-2-carboxylate is a chemical compound with the molecular formula C12H22O3 and a molecular weight of 214.3 g/mol . This compound is known for its high purity and unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-isobutyl-2-isopropyl-3-methyloxirane-2-carboxylate typically involves the reaction of appropriate alcohols and carboxylic acids under esterification conditions. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
Methyl 3-isobutyl-2-isopropyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
科学的研究の応用
Methyl 3-isobutyl-2-isopropyl-3-methyloxirane-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-isobutyl-2-isopropyl-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can modulate biological processes and pathways, contributing to its effects in biological systems.
類似化合物との比較
Similar Compounds
Methyl 3-isobutyl-2-isopropyl-3-methyloxirane-2-carboxylate: Unique due to its specific ester and oxirane functional groups.
This compound analogs: Compounds with similar structures but different substituents, such as this compound derivatives.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct reactivity and selectivity. This makes it particularly valuable in synthetic chemistry and various research applications.
特性
分子式 |
C12H22O3 |
|---|---|
分子量 |
214.30 g/mol |
IUPAC名 |
methyl 3-methyl-3-(2-methylpropyl)-2-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C12H22O3/c1-8(2)7-11(5)12(15-11,9(3)4)10(13)14-6/h8-9H,7H2,1-6H3 |
InChIキー |
ABDZCMMYFTYHAQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1(C(O1)(C(C)C)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13556476.png)
![tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate](/img/structure/B13556481.png)

